tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride: is a chemical compound that features a tert-butyl group, an aminomethyl group, and an oxetane ring
Preparation Methods
The synthesis of tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate group during the synthesis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: Nucleophilic substitution reactions can modify the aminomethyl group or the oxetane ring.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it useful in the development of novel materials with specific mechanical or chemical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, while the oxetane ring can participate in ring-opening reactions that modify the target molecule . These interactions can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride can be compared with similar compounds such as:
tert-Butyl (3-(aminomethyl)oxetan-3-yl)methylcarbamate: This compound has a similar structure but with a different functional group at the carboxylate position.
tert-Butyl 3-(aminomethyl)oxetane-3-carboxylate: The non-hydrochloride form of the compound, which lacks the hydrochloride salt formation.
The uniqueness of this compound lies in its combination of the tert-butyl group, aminomethyl group, and oxetane ring, which confer specific reactivity and stability properties .
Properties
CAS No. |
2648962-62-1 |
---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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